(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral bicyclic compound featuring a partially saturated quinoxaline core with a methyl substituent at the 3-position in the R-configuration. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as soluble guanylyl cyclase (sGC) and tubulin . Its synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl-containing reagents, followed by stereoselective modifications to achieve the R-configuration .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
BEAJCHFCYQOFGS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=CC=CC=C2N1 |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the hydrogenation of quinoxaline derivatives. One common method is the asymmetric hydrogenation of 2-methylquinoline using chiral cationic ruthenium catalysts. The reaction conditions often include the use of a solvent like ethanol and a hydrogen pressure of around 50 atm at a temperature of 50°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The catalysts used are often immobilized on solid supports to facilitate easy separation and reuse.
Types of Reactions:
Oxidation: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline-2,3-diones.
Reduction: The compound can be reduced further to form tetrahydroquinoxalines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The methyl group at position 3 in the (R)-enantiomer distinguishes it from other dihydroquinoxalinones. Key analogues and their properties include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Aromatic substituents (e.g., chlorophenyl, iodophenyl) reduce solubility due to increased hydrophobicity, as seen in compounds 3bf and 3bg .
- Carboxylic acid groups (e.g., in C4) enhance aqueous solubility, making them preferable for drug development .
Soluble Guanylyl Cyclase (sGC) Activation
Dihydroquinoxalinones are explored as sGC activators, which are critical for cardiovascular therapeutics.
- (R)-3-Methyl derivative: Limited direct data, but structural analogs like 30d (dicarboxylic derivative) show potent sGC activation (EC₅₀ = 4.6–9.6 nM), comparable to clinical candidate BAY 60-2770 .
- Monocarboxylic derivatives: Exhibit hydrogen bonding with Tyr2 and Arg116 residues, enhancing binding affinity (ΔG = –10.60 kcal/mol for C4) .
- Methyl vs.
Antitumor Activity
Scaffold-hopping optimizations have identified dihydroquinoxalinones as tubulin polymerization inhibitors:
Key Advantages and Limitations of (R)-3-Methyl Derivative
- Advantages :
- Chiral center may enhance target selectivity.
- Moderate lipophilicity favors bioavailability.
- Limitations: Lack of polar groups (e.g., carboxylic acids) may reduce binding affinity for sGC. Limited empirical data on biological activity compared to optimized analogues.
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